molecular formula C4H6BNO3 B11924299 (5-Methylisoxazol-4-yl)boronic acid

(5-Methylisoxazol-4-yl)boronic acid

Cat. No.: B11924299
M. Wt: 126.91 g/mol
InChI Key: RSQFTSAYEJOSPO-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)boronic acid is a boronic acid derivative containing an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds with one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple with halides or triflates . The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as amines or alcohols). Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include substituted isoxazoles, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction disrupts the enzyme’s function, leading to therapeutic effects . The compound’s boronic acid group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylisoxazol-4-yl)boronic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-6-9-3/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQFTSAYEJOSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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